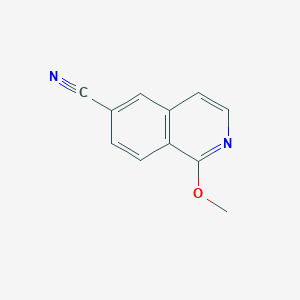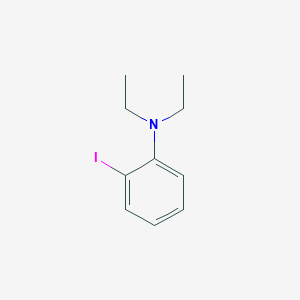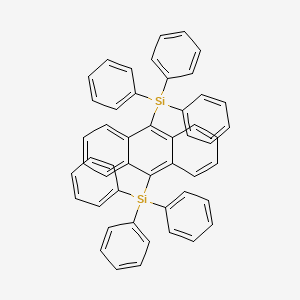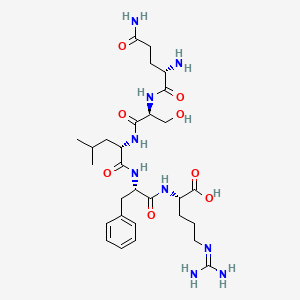![molecular formula C8H3BrF2O3 B12516705 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide is a chemical compound known for its unique structural properties and reactivity. It is part of the benzodioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of two fluorine atoms and a carbonyl bromide group makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide typically involves the introduction of fluorine atoms and a carbonyl bromide group to a benzodioxole precursor. One common method involves the bromination of 2,2-difluorobenzo[d][1,3]dioxole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products Formed
Substitution: Amino or thio derivatives of the benzodioxole.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Complex aromatic compounds.
Aplicaciones Científicas De Investigación
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural properties.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the carbonyl bromide group makes it highly reactive, allowing it to participate in various chemical transformations. The fluorine atoms enhance its stability and influence its electronic properties, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 2,2-Difluorobenzo[d][1,3]dioxole-4-boronic acid
Uniqueness
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide stands out due to the presence of the carbonyl bromide group, which imparts unique reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective reactivity is required.
Propiedades
Fórmula molecular |
C8H3BrF2O3 |
|---|---|
Peso molecular |
265.01 g/mol |
Nombre IUPAC |
2,2-difluoro-1,3-benzodioxole-4-carbonyl bromide |
InChI |
InChI=1S/C8H3BrF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H |
Clave InChI |
VYJLGEABYDHJHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)







![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
